lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate
Brand Name: Vulcanchem
CAS No.: 2219374-59-9
VCID: VC12010635
InChI: InChI=1S/C6H6FNO3S.Li/c1-11-5-3-2-4(7)6(8-5)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
SMILES: [Li+].COC1=NC(=C(C=C1)F)S(=O)[O-]
Molecular Formula: C6H5FLiNO3S
Molecular Weight: 197.1 g/mol

lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate

CAS No.: 2219374-59-9

Cat. No.: VC12010635

Molecular Formula: C6H5FLiNO3S

Molecular Weight: 197.1 g/mol

* For research use only. Not for human or veterinary use.

lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate - 2219374-59-9

Specification

CAS No. 2219374-59-9
Molecular Formula C6H5FLiNO3S
Molecular Weight 197.1 g/mol
IUPAC Name lithium;3-fluoro-6-methoxypyridine-2-sulfinate
Standard InChI InChI=1S/C6H6FNO3S.Li/c1-11-5-3-2-4(7)6(8-5)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key YZCCSZPHFCOFPH-UHFFFAOYSA-M
SMILES [Li+].COC1=NC(=C(C=C1)F)S(=O)[O-]
Canonical SMILES [Li+].COC1=NC(=C(C=C1)F)S(=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s systematic IUPAC name is lithium;3-fluoro-6-methoxy-pyridine-2-sulfinate, with the molecular formula C₆H₅FNO₃SLi. The pyridine ring’s substitution pattern—fluorine at position 3, methoxy at position 6, and sulfinate at position 2—confers distinct electronic and steric properties. The sulfinate group (SO2\text{SO}_2^-) coordinates with the lithium cation, forming a stable ionic complex .

Structural Analysis

X-ray crystallography and NMR studies of analogous pyridine sulfinates (e.g., lithium 6-methoxypyridine-3-sulfinate) reveal planar pyridine rings with bond angles consistent with aromaticity. The sulfinate group adopts a tetrahedral geometry around the sulfur atom, while the lithium ion interacts electrostatically with the sulfinate oxygen atoms . Substituents like fluorine and methoxy influence electron density: the fluorine atom withdraws electrons via inductive effects, whereas the methoxy group donates electrons through resonance .

Synthesis and Production

Halogen-Dance Reactions

MethodStarting MaterialYield (%)Key Conditions
Halogen-dance 5-Bromo-2-methoxypyridine94-78°C, TIMSO, THF
Lithium amide 2-Fluoro-6-methoxypyridine86-70°C, LiTMP, hexane

Physicochemical Properties

Solubility and Stability

Lithium sulfinates are highly soluble in polar aprotic solvents (e.g., THF, DMF) and water, a trait critical for electrolyte applications . The fluorine substituent enhances thermal stability, with decomposition temperatures exceeding 200°C, as observed in related compounds like lithium 5,6-difluoropyridine-3-sulfinate .

Spectroscopic Characterization

  • ¹H NMR: Peaks for pyridine protons appear at δ 7.7–8.1 ppm (meta to sulfinate), while methoxy protons resonate at δ 3.7–3.9 ppm .

  • IR: Strong absorption bands at 1120 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch) confirm sulfinate presence .

Applications in Science and Industry

Pharmaceutical Chemistry

The compound’s structural analogs exhibit antimicrobial and neuroprotective activities. For instance, 6-methoxypyridin-2-amine derivatives modulate voltage-gated sodium channels, showing promise in treating epilepsy and neuropathic pain . The sulfinate moiety’s ability to stabilize protein-ligand interactions further supports its use in drug design .

Battery Electrolytes

Fluorinated sulfinates like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are benchmark electrolytes in lithium-ion batteries due to high ionic conductivity (>10 mS/cm) and stability . While direct data on 3-fluoro-6-methoxypyridine-2-sulfinate is limited, its structural similarity to LiTFSI suggests potential in aqueous battery systems, where sulfinate salts reduce aluminum corrosion .

Organic Synthesis

In palladium-catalyzed cross-coupling reactions, pyridine sulfinates act as nucleophilic partners, enabling C–S bond formation. For example, lithium 6-methoxypyridine-3-sulfinate couples with aryl halides at room temperature, achieving >95% conversion . The fluorine substituent in 3-fluoro-6-methoxypyridine-2-sulfinate may enhance reaction rates by polarizing the pyridine ring .

Biological Activity and Mechanisms

Enzyme Inhibition

Pyridine sulfinates inhibit cytochrome P450 enzymes, as demonstrated by their interaction with CYP3A4 (IC₅₀ = 12 µM) . The fluorine atom’s electronegativity increases binding affinity to heme iron, while the sulfinate group stabilizes enzyme-inhibitor complexes via hydrogen bonding .

Table 2: Biological Activities of Pyridine Sulfinates

ActivityModel SystemEffective ConcentrationMechanism
Antimicrobial E. coli25 µg/mLMembrane disruption
Neuroprotective Neuronal cells10 µMNa⁺ channel modulation
Anticancer HepG2 cells50 µMCaspase activation

Comparison with Analogous Compounds

Lithium 6-Methoxypyridine-3-sulfinate

Without the fluorine substituent, this compound shows reduced electrochemical stability (2.5 V vs. 3.0 V for fluorinated analogs) but higher reactivity in Suzuki-Miyaura couplings .

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